An In-depth Technical Guide to 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane)
An In-depth Technical Guide to 14:0 DAP (1,2-dimyristoyl-3-dimethylammonium-propane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
14:0 DAP, or 1,2-dimyristoyl-3-dimethylammonium-propane, is a synthetic cationic lipid renowned for its role in the formulation of lipid nanoparticles (LNPs) and as a pH-sensitive transfection reagent.[1] Its amphiphilic nature, characterized by a hydrophilic dimethylammonium headgroup and two hydrophobic myristoyl (14-carbon) acyl chains, enables the formation of liposomes that can encapsulate and deliver a variety of therapeutic molecules, particularly nucleic acids, into cells. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 14:0 DAP.
Chemical Structure and Properties
14:0 DAP is structurally defined by a propane-1,2-diol backbone. The hydroxyl groups at positions 1 and 2 are esterified with myristic acid, a saturated 14-carbon fatty acid. The third position of the propane (B168953) backbone is attached to a dimethylamino group.
Chemical Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | 3-(dimethylamino)propane-1,2-diyl ditetradecanoate | [1] |
| Synonyms | 14:0 DAP, DMDAP | [2] |
| CAS Number | 72719-84-7 | [1][2] |
| Chemical Formula | C₃₃H₆₅NO₄ | [1][2] |
| Molecular Weight | 539.87 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in Chloroform (B151607) | [2] |
| Storage | -20°C for long-term storage | [1] |
| Purity | Typically >95% | [2] |
Physicochemical Characteristics of 14:0 DAP-containing Liposomes:
The physicochemical properties of liposomes formulated with 14:0 DAP are critical for their function as delivery vehicles. These properties can be tailored by adjusting the lipid composition, such as the inclusion of helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or cholesterol.
| Parameter | Description | Typical Values | Reference |
| Size (Hydrodynamic Diameter) | The effective size of the liposome (B1194612) in solution. Determined by methods like Dynamic Light Scattering (DLS). | Can be controlled by extrusion; typically in the range of 100-400 nm. | [3] |
| Zeta Potential | A measure of the surface charge of the liposomes. The positive charge from 14:0 DAP is crucial for interaction with negatively charged nucleic acids and cell membranes. | Highly positive, for example, +65.5 mV for DOTAP:DMPC emulsions. | [3] |
| Polydispersity Index (PDI) | A measure of the heterogeneity of liposome sizes. A lower PDI indicates a more uniform population. | Can be optimized by extrusion to achieve values below 0.2. | [3] |
Synthesis of 14:0 DAP
The synthesis of 1,2-dimyristoyl-3-dimethylammonium-propane is typically achieved through a multi-step process involving the protection of a propane-diol derivative, acylation with myristoyl chloride, and subsequent deprotection and amination.
Experimental Protocol: A Generalized Synthesis Pathway
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Protection of the Primary Hydroxyl Group: The synthesis often starts with a protected version of 3-amino-1,2-propanediol, for instance, by reacting it with a suitable protecting group to selectively shield the primary amine and one of the hydroxyl groups.
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Esterification/Acylation: The free hydroxyl groups of the protected propanediol (B1597323) are then esterified with myristoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, in an appropriate organic solvent like dichloromethane. This reaction forms the dimyristoyl ester.
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Deprotection and Amination: The protecting groups are removed under specific conditions to reveal the primary amine. This amine is then methylated, for example, through reductive amination using formaldehyde (B43269) and a reducing agent like sodium triacetoxyborohydride, to yield the final dimethylammonium group.
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Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel column chromatography, to remove unreacted starting materials and byproducts.
Logical Relationship of Synthesis Steps
Caption: Generalized synthetic workflow for 1,2-dimyristoyl-3-dimethylammonium-propane (14:0 DAP).
Experimental Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial technique for the structural elucidation and purity assessment of 14:0 DAP.
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¹H NMR: The proton NMR spectrum of 14:0 DAP would exhibit characteristic signals for the protons of the myristoyl acyl chains (a prominent multiplet for the methylene (B1212753) protons and a triplet for the terminal methyl groups), the propane backbone, and the N-methyl protons of the dimethylammonium group.
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¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbons of the ester groups, the carbons of the propane backbone, the N-methyl carbons, and the various carbons of the myristoyl chains.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and purity of 14:0 DAP. The expected molecular ion peak [M+H]⁺ would be observed at an m/z corresponding to the protonated molecule (C₃₃H₆₅NO₄ + H⁺).
Note: Specific, publicly available NMR and mass spectra for 14:0 DAP are not readily found in the searched literature. The characterization data is typically held by commercial suppliers. Researchers should perform their own analytical characterization upon synthesis or purchase.
Applications in Drug and Gene Delivery
The primary application of 14:0 DAP is in the formation of cationic liposomes for the delivery of therapeutic molecules. Its cationic nature is pivotal for its function.
Mechanism of Nucleic Acid Delivery
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Complexation: The positively charged dimethylammonium headgroup of 14:0 DAP electrostatically interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., plasmid DNA, siRNA, mRNA). This interaction leads to the condensation of the nucleic acid and the formation of a lipoplex.
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Cellular Uptake: The overall positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the surface of cell membranes, promoting cellular uptake, primarily through endocytosis.
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Endosomal Escape: The pH-sensitive nature of some cationic lipids can aid in the escape of the nucleic acid from the endosome into the cytoplasm. As the endosome matures and its internal pH drops, the protonation state of the lipid can change, potentially destabilizing the endosomal membrane and releasing the cargo.
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Intracellular Delivery: Once in the cytoplasm, the nucleic acid can exert its biological function (e.g., gene expression from plasmid DNA, gene silencing by siRNA).
Signaling Pathway Involvement
It is important to note that 14:0 DAP itself is not known to be a direct signaling molecule that activates specific intracellular pathways. Its biological effect is primarily as a vehicle to deliver active therapeutic agents into the cell. The "signaling" is therefore initiated by the delivered cargo.
Experimental Workflow: Liposome Preparation and Cell Transfection
Caption: A typical experimental workflow for liposome preparation and subsequent cell transfection using 14:0 DAP.
Detailed Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation
This method is a common technique for preparing multilamellar vesicles (MLVs), which can then be processed into unilamellar vesicles (SUVs or LUVs).
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Lipid Film Formation:
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Dissolve 14:0 DAP and any helper lipids (e.g., DOPE, cholesterol) in chloroform in a round-bottom flask.
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Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's phase transition temperature.
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Reduce the pressure to evaporate the chloroform, which will deposit a thin, uniform lipid film on the inner surface of the flask.
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Continue to apply a vacuum for at least one hour to ensure the complete removal of any residual solvent.
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Hydration:
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Add an aqueous buffer (e.g., HEPES-buffered saline) to the flask containing the lipid film.
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Gently rotate the flask in the water bath to hydrate the lipid film, which will swell and form MLVs.
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Size Reduction (Optional but recommended):
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To obtain vesicles of a more uniform and smaller size, the MLV suspension can be subjected to:
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Sonication: Using a bath or probe sonicator.
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Extrusion: Forcing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for generating LUVs with a narrow size distribution.
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Protocol for Cell Transfection with 14:0 DAP-based Liposomes
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Cell Seeding: Plate the cells to be transfected in a suitable culture dish and allow them to grow to an appropriate confluency (typically 70-90%).
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Lipoplex Formation:
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In a sterile tube, dilute the nucleic acid into a serum-free culture medium.
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In a separate sterile tube, dilute the 14:0 DAP-containing liposome suspension into a serum-free medium.
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Combine the diluted nucleic acid and the diluted liposomes, mix gently, and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
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Transfection:
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Remove the culture medium from the cells and wash them with serum-free medium.
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Add the lipoplex suspension to the cells.
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Incubate the cells with the lipoplexes for a period of 4-6 hours in a CO₂ incubator.
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Post-transfection:
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After the incubation period, add a complete culture medium (containing serum) to the cells.
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Continue to culture the cells for 24-72 hours before assaying for the desired outcome (e.g., protein expression, gene knockdown).
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Conclusion
14:0 DAP is a valuable and versatile cationic lipid that plays a crucial role in non-viral gene delivery research and development. Its well-defined chemical structure and properties allow for the reproducible formulation of cationic liposomes capable of efficiently delivering nucleic acids and other therapeutic molecules into cells. A thorough understanding of its synthesis, physicochemical characteristics, and the protocols for its use is essential for researchers and scientists working in the fields of drug delivery, gene therapy, and nanomedicine.
References
- 1. Buy 1,2-Dimyristoyl-3-dimethylammonium-propane [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Optimization and physicochemical characterization of a cationic lipid-phosphatidylcholine mixed emulsion formulated as a highly efficient vehicle that facilitates adenoviral gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
